molecular formula C22H19FN2O5S B11464677 methyl [7-(4-fluorophenyl)-4-(3-methoxyphenyl)-2,5-dioxo-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate

methyl [7-(4-fluorophenyl)-4-(3-methoxyphenyl)-2,5-dioxo-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate

Cat. No.: B11464677
M. Wt: 442.5 g/mol
InChI Key: UZRSYJXBHOOSBD-UHFFFAOYSA-N
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Description

METHYL 2-[7-(4-FLUOROPHENYL)-4-(3-METHOXYPHENYL)-2,5-DIOXO-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-3-YL]ACETATE is a complex organic compound that belongs to the class of thiazolopyridines. This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyridine ring, substituted with fluorophenyl and methoxyphenyl groups. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-[7-(4-FLUOROPHENYL)-4-(3-METHOXYPHENYL)-2,5-DIOXO-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-3-YL]ACETATE typically involves multi-step organic reactions. The starting materials often include substituted anilines, thioamides, and pyridine derivatives. The key steps in the synthesis may involve:

    Cyclization Reactions: Formation of the thiazole ring through cyclization of thioamides with appropriate electrophiles.

    Substitution Reactions: Introduction of the fluorophenyl and methoxyphenyl groups via nucleophilic aromatic substitution.

    Esterification: Formation of the methyl ester group through esterification reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-[7-(4-FLUOROPHENYL)-4-(3-METHOXYPHENYL)-2,5-DIOXO-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-3-YL]ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of METHYL 2-[7-(4-FLUOROPHENYL)-4-(3-METHOXYPHENYL)-2,5-DIOXO-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-3-YL]ACETATE depends on its specific interactions with molecular targets. These may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA Intercalation: Inserting between DNA base pairs, affecting DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    Thiazolopyridines: Compounds with similar thiazole-pyridine fused ring structures.

    Fluorophenyl Derivatives: Compounds containing fluorophenyl groups.

    Methoxyphenyl Derivatives: Compounds containing methoxyphenyl groups.

Uniqueness

METHYL 2-[7-(4-FLUOROPHENYL)-4-(3-METHOXYPHENYL)-2,5-DIOXO-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-3-YL]ACETATE is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H19FN2O5S

Molecular Weight

442.5 g/mol

IUPAC Name

methyl 2-[7-(4-fluorophenyl)-4-(3-methoxyphenyl)-2,5-dioxo-6,7-dihydro-[1,3]thiazolo[4,5-b]pyridin-3-yl]acetate

InChI

InChI=1S/C22H19FN2O5S/c1-29-16-5-3-4-15(10-16)25-18(26)11-17(13-6-8-14(23)9-7-13)20-21(25)24(22(28)31-20)12-19(27)30-2/h3-10,17H,11-12H2,1-2H3

InChI Key

UZRSYJXBHOOSBD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)CC(C3=C2N(C(=O)S3)CC(=O)OC)C4=CC=C(C=C4)F

Origin of Product

United States

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